

role of LL-37 in the human innate immune response

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An In-depth Technical Guide on the Role of LL-37 in the Human Innate Immune Response

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The human cathelicidin LL-37 is the only cathelicidin-derived antimicrobial peptide found in humans and stands as a cornerstone of the innate immune system.[1] Generated via the cleavage of its precursor, hCAP-18 (human cationic antimicrobial protein 18), LL-37 is expressed by various immune and epithelial cells.[1] Its significance extends beyond direct pathogen elimination; it possesses a dual functionality, acting as a potent, broad-spectrum antimicrobial agent while simultaneously serving as a critical modulator of immune responses. [1][2] This multifaceted role allows LL-37 to bridge the innate and adaptive immune systems, influencing inflammation, cell recruitment, and tissue repair.[1][3] This document provides a comprehensive technical overview of LL-37's mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways it governs.

Direct Antimicrobial Mechanisms

LL-37 exhibits broad-spectrum microbicidal activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[1][4] Its primary mechanism involves the electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive



bacteria.[1][5] This interaction leads to membrane disruption and permeabilization, ultimately causing cell lysis and death.[4][5] The peptide's amphipathic α -helical structure is crucial for this activity; upon binding to lipids, it transitions from a random coil to an α -helical conformation, facilitating membrane insertion.[6]

Quantitative Antimicrobial Activity

The potency of LL-37 varies depending on the target microorganism and environmental conditions, such as salt concentration.[6] The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key metrics for quantifying this activity.



Microorganism	Growth Phase	MIC (μg/mL)	MBC (μg/mL)	Reference
Escherichia coli ATCC 25922	-	9.38	>300	[7]
Escherichia coli O111:B4	-	<10	-	[6]
Pseudomonas aeruginosa ATCC 27853	-	>75	>300	[7]
Pseudomonas aeruginosa (Mucoid Strain)	-	<10	-	[6]
Staphylococcus aureus ATCC 43300 (MRSA)	-	9.38	9.38	[7]
Staphylococcus epidermidis ATCC 14990	-	75	>300	[7]
Enterococcus faecium (Vancomycin- Resistant)	-	<10	-	[6]
Listeria monocytogenes	-	<10	-	[6]
Candida albicans	-	>100 (in 100mM NaCl)	-	[6]

Immunomodulatory Functions

Beyond its direct microbicidal effects, LL-37 is a pivotal signaling molecule that orchestrates the immune response.[1] It chemoattracts key immune cells, modulates cytokine and chemokine production, and influences cellular processes like apoptosis and differentiation.[1][3]



Chemotaxis and Immune Cell Recruitment

LL-37 is a potent chemoattractant for a variety of immune cells, guiding them to sites of infection and inflammation.[8][9] This function is critical for initiating a robust immune response.

- Neutrophils, Monocytes, and T-cells: LL-37 induces chemotaxis of these cells primarily through the formyl peptide receptor-like 1 (FPRL1, also known as FPR2), a G proteincoupled receptor (GPCR).[8]
- Mast Cells: LL-37 not only attracts mast cells but also triggers their degranulation, releasing histamine and other inflammatory mediators.[10][11] This activation occurs largely via the GPCR MrgX2.[12]

Modulation of Immune and Epithelial Cell Activity

LL-37 directly interacts with and alters the function of various cell types.

- Neutrophils: LL-37 can delay neutrophil apoptosis, prolonging their lifespan at infection sites.
 [3] It also promotes the formation of Neutrophil Extracellular Traps (NETs), which ensnare and kill pathogens.
 [3][10]
- Macrophages and Monocytes: LL-37 influences monocyte differentiation and can regulate gene expression in macrophages. It can upregulate genes for chemokines (e.g., CCL2, CXCL8) and their receptors, while also modulating the response to bacterial products like LPS. For instance, LL-37 can bind and neutralize LPS, preventing TLR4-mediated activation and subsequent pro-inflammatory cytokine release (e.g., TNF-α).[13][14]
- Dendritic Cells (DCs): LL-37 acts as a bridge between innate and adaptive immunity by promoting the maturation of DCs.[3] It can also complex with self-DNA and self-RNA released from damaged cells, delivering these nucleic acids to intracellular Toll-like receptors (TLR9 and TLR7, respectively) in plasmacytoid DCs (pDCs), leading to the production of Type I interferons (IFN-α).[10]
- Epithelial Cells: LL-37 stimulates epithelial cells to proliferate and migrate, aiding in wound healing.[1][10] It also induces the release of cytokines like IL-8, further amplifying immune cell recruitment.[9][15]



Regulation of Cytokine and Chemokine Production

LL-37's effect on cytokine production is context-dependent, exhibiting both pro- and anti-inflammatory properties. At low, physiological concentrations (e.g., $3 \mu g/mL$), it can synergize with other pro-inflammatory stimuli to enhance IL-8 production by epithelial cells.[16] At higher concentrations, it can directly induce cytokine release.[16]

Cell Type	LL-37 Concentratio n	Stimulus	Effect on Cytokine/Ch emokine	Fold Change / Level	Reference
Keratinocytes	3 μg/mL	IL-1β	↑ IL-8 Production	~2.8-fold increase	[16]
Keratinocytes	3 μg/mL	Flagellin (TLR5 ligand)	↑ IL-8 Production	~2-fold increase	[16]
Human A549 Epithelial Cells	1-20 μg/mL	LL-37 alone	↑ IL-8 Release	Dose- dependent increase up to ~1200 pg/mL	[17]
Human Monocytes	4.5 μg/mL (in co-culture)	LL-37 + Caco-2 cells	↑ IL-22 Production	From 48 to 71 pg/mL	[15]
Human Neutrophils	20 μg/mL	P. aeruginosa	↓ IL-8 Secretion	Significantly decreased	[18]
Macrophages	Not specified	LPS	↓ TNF-α and IL-6	Drastically reduced	[19]

Core Signaling Pathways

LL-37 exerts its diverse immunomodulatory effects by engaging a range of cell surface and intracellular receptors and activating complex downstream signaling cascades.

Receptor Engagement

· G Protein-Coupled Receptors (GPCRs):



- FPRL1/FPR2: A primary receptor on neutrophils, monocytes, and T-cells mediating chemotaxis and anti-apoptotic effects.[8]
- MrgX2: The key receptor on human mast cells for LL-37-induced degranulation.[12]
- Other GPCRs: LL-37 has also been shown to interact with other receptors like CXCR2.[8]
- P2X7 Receptor (P2X7R): LL-37 can activate this ligand-gated ion channel, leading to inflammasome activation and the release of IL-1β and IL-18.[14]
- Epidermal Growth Factor Receptor (EGFR): LL-37 does not bind EGFR directly but causes
 its transactivation in airway epithelial cells. This occurs via a metalloproteinase-dependent
 cleavage of membrane-anchored EGFR ligands, leading to MAPK/ERK activation and IL-8
 release.[9]
- Toll-Like Receptors (TLRs): LL-37 has a dual role in TLR signaling. It can inhibit TLR4 signaling by directly binding and neutralizing its ligand, LPS.[14] Conversely, it can act as a delivery vehicle for self-nucleic acids, forming complexes with DNA or RNA that are transported into endosomes to activate TLR9 or TLR7/8, respectively, triggering potent inflammatory responses.[10]

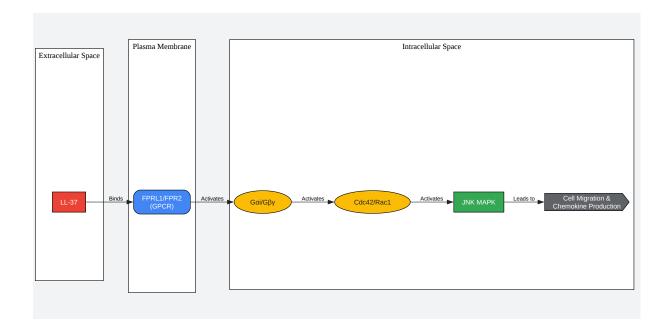
Downstream Signaling Cascades

Activation of these receptors initiates various intracellular signaling pathways:

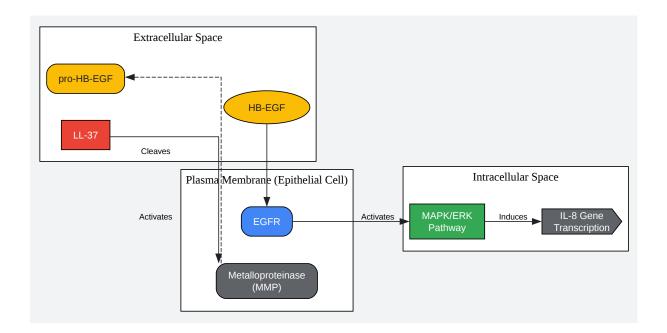
- MAPK Pathways: The ERK, p38, and JNK MAPK pathways are frequently activated by LL-37 in various cells, playing a critical role in the induction of cytokines and regulation of cell proliferation.[9][15][20]
- PLC/PKC Pathway: Downstream of GPCRs like MrgX2, this pathway is involved in mast cell degranulation.[12]
- NF-κB Pathway: This transcription factor is a central regulator of inflammatory gene expression and its activation can be modulated by LL-37.[19]

Visualization of Key Pathways and Workflows

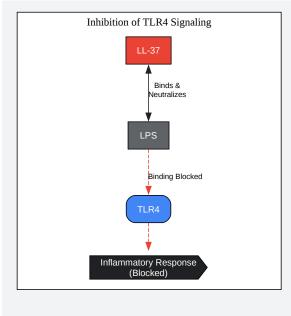


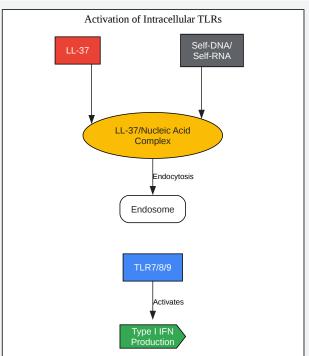




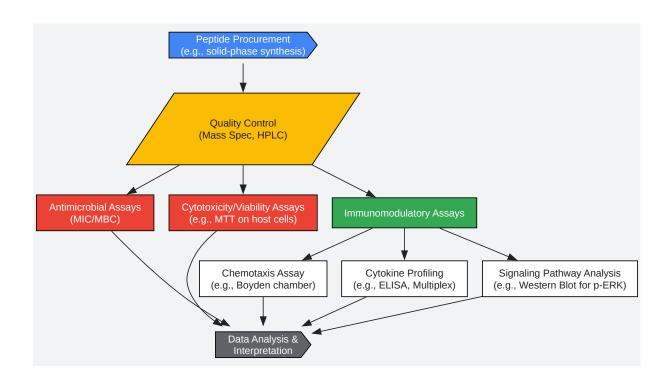












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